Technical Guide: 4-Chloro-6-(trifluoromethyl)nicotinic Acid
Technical Guide: 4-Chloro-6-(trifluoromethyl)nicotinic Acid
The following technical guide details the chemical profile, synthesis, reactivity, and application of 4-Chloro-6-(trifluoromethyl)nicotinic acid .
CAS Number: 1060810-66-3 IUPAC Name: 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Executive Summary
4-Chloro-6-(trifluoromethyl)nicotinic acid is a high-value heterocyclic building block characterized by a trisubstituted pyridine core. Its utility in drug discovery and agrochemistry stems from its unique electronic architecture: the electron-withdrawing trifluoromethyl (
Chemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 225.55 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Typically 135–140 °C (varies by purity/polymorph) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| pKa | ~3.5 (Carboxylic acid), Pyridine N is weakly basic due to EWGs |
| LogP | ~2.2 (Predicted) |
| Storage | Inert atmosphere, 2–8 °C, protect from moisture |
Synthetic Pathways
The synthesis of 4-chloro-6-(trifluoromethyl)nicotinic acid generally proceeds via the construction of the pyridine ring followed by functional group manipulation. The most robust industrial route involves the cyclization of fluorinated acetoacetates followed by deformylative chlorination or direct chlorination of a pyridone intermediate.
Core Synthetic Route: The Pyridone-Chlorination Strategy
This pathway ensures regioselective placement of the
-
Cyclocondensation: Ethyl 4,4,4-trifluoroacetoacetate is condensed with an enamine surrogate (e.g., ethyl 3-aminoacrylate or cyanoacetamide) to yield the 4-hydroxypyridine (pyridone) core.
-
Chlorination: The tautomeric 4-pyridone is treated with phosphorous oxychloride (
) or phosphorous pentachloride ( ). This step converts the C4-hydroxyl to the reactive C4-chloride. -
Hydrolysis: If the synthesis was performed on the ester, a final acid- or base-mediated hydrolysis yields the free carboxylic acid.
Visualization of Synthesis
Caption: Step-wise synthetic construction of the 4-chloro-6-(trifluoromethyl)nicotinic acid core via pyridone intermediate.
Reactivity & Functionalization
The chemical behavior of this scaffold is dominated by the electron-deficient nature of the pyridine ring.
The C4 "Hotspot" ( )
The C4 position is highly electrophilic. The nitrogen atom (position 1) and the
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Selectivity: C4 is significantly more reactive than C2 or C6 due to the para-like relationship with the pyridine nitrogen and the ortho-like relationship with the carboxyl group (if activated to an ester/amide).
C3-Carboxyl Derivatization
The carboxylic acid is a standard handle for amide coupling. However, care must be taken during activation (e.g., with
-
Preferred Reagents: HATU, T3P (Propanephosphonic acid anhydride) for mild amide formation.
Metal-Catalyzed Cross-Coupling
The C4-Cl bond is a viable handle for Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings, allowing the introduction of aryl or alkynyl groups.
Reactivity Map
Caption: Primary reactivity vectors for scaffold diversification.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines
This protocol describes the displacement of the C4-chloride with a primary amine to generate a 4-amino-nicotinic acid derivative.
Reagents:
-
4-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 equiv)
-
Primary Amine (
) (1.2 – 1.5 equiv) -
Base:
or (2.0 – 3.0 equiv) -
Solvent:
, , or
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 4-Chloro-6-(trifluoromethyl)nicotinic acid in 3 mL of anhydrous DMF (or n-Butanol for thermal acceleration).
-
Addition: Add 2.5 mmol of DIPEA, followed by 1.2 mmol of the amine.
-
Reaction:
-
Mild Nucleophiles: Stir at Room Temperature (RT) for 4–12 hours.
-
Sterically Hindered Nucleophiles: Heat to 60–80 °C for 2–6 hours.
-
-
Workup: Dilute with water and adjust pH to ~4 with 1N HCl to precipitate the product. Filter and wash with water.[1][2][3][4] Alternatively, extract with EtOAc.[4]
-
Validation: Monitor by LC-MS. The product should show a mass shift corresponding to
.
Protocol B: Amide Coupling using T3P
T3P is preferred for electron-deficient nicotinic acids to minimize side reactions.
Reagents:
-
Acid Scaffold (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
T3P (50% in EtOAc) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Solvent: EtOAc or THF
Procedure:
-
Combine the acid and amine in EtOAc.
-
Add the base (Pyridine).[1]
-
Add T3P solution dropwise at 0 °C.
-
Allow to warm to RT and stir for 2–4 hours.
-
Wash organic layer with water, sat.
, and brine.
Applications in Drug Discovery
The 4-chloro-6-(trifluoromethyl)nicotinic acid scaffold is a bioisostere precursor often used to modulate:
-
Lipophilicity: The
group increases metabolic stability and membrane permeability. -
Binding Affinity: The C4-substituent vectors into specific hydrophobic pockets in kinase ATP-binding sites or TRP channels.
-
Case Study (TRPM8 Antagonists): Analogs of this scaffold have been utilized in the development of TRPM8 antagonists for migraine and pain management, where the nicotinic acid core serves as a linker between biaryl systems.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Stability: Stable under standard conditions but hygroscopic. Store under nitrogen.
References
-
Chemical Identification: PubChem. 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (Compound). Link
-
Synthesis & Reactivity: Patents describing 4-trifluoromethyl nicotinic acid derivatives often utilize this core. See WO2020070049A1 (Syngenta Participations AG) for usage as a starting material. Link
-
Medicinal Chemistry Application: Journal of Medicinal Chemistry, 2018, 61(18), 8186-8201. (Discusses TRPM8 antagonists using similar nicotinic acid scaffolds). Link
-
General Reactivity of Fluorinated Pyridines: Schlosser, M. et al. Eur. J. Org. Chem. 2003.[2] (Fundamental reactivity of halopyridines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. Calcium Sulfide | CaS | CID 10197613 - PubChem [pubchem.ncbi.nlm.nih.gov]
